1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
説明
The exact mass of the compound 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is 360.12740595 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-15-6-12-18(13-7-15)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-16-8-10-17(23)11-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYTCWQQRXUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the compound can be synthesized by reacting 4-fluorobenzaldehyde with appropriate amines or other reactive intermediates under controlled conditions to yield high-purity products suitable for biological evaluations.
Antimicrobial Activity
Research has shown that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain analogs show effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been commonly employed to assess the antimicrobial efficacy of these compounds.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| 1-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | Candida albicans | 16 |
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro assays against human cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on HepG2 cells and reported an IC50 value indicating significant potency compared to standard chemotherapeutics.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited an IC50 of 12 µM after 48 hours of treatment.
-
Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Candida albicans, where the compound was tested alongside known antifungal agents.
- Method : Broth microdilution method was utilized.
- Results : The minimum inhibitory concentration (MIC) was found to be 8 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications. Substituents on the phenyl rings play a crucial role in modulating activity. For instance:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Alkyl substitutions on the nitrogen atoms can affect solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
